molecular formula C26H30N2O4S B4192751 N-[(4-METHYLPHENYL)METHYL]-2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE

N-[(4-METHYLPHENYL)METHYL]-2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B4192751
M. Wt: 466.6 g/mol
InChI Key: PDZUSLCJBPDBFZ-UHFFFAOYSA-N
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Description

N-[(4-METHYLPHENYL)METHYL]-2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHYLPHENYL)METHYL]-2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, including Friedel-Crafts acylation, alkylation, and sulfonylation reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHYLPHENYL)METHYL]-2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and solvent choice, are tailored to optimize each reaction step.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(4-METHYLPHENYL)METHYL]-2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonylated glycinamides and benzyl derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

N-[(4-METHYLPHENYL)METHYL]-2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(4-methoxy-3-methylphenyl)sulfonyl-(2-phenylethyl)amino]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4S/c1-20-9-11-23(12-10-20)18-27-26(29)19-28(16-15-22-7-5-4-6-8-22)33(30,31)24-13-14-25(32-3)21(2)17-24/h4-14,17H,15-16,18-19H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZUSLCJBPDBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-METHYLPHENYL)METHYL]-2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(4-METHYLPHENYL)METHYL]-2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(4-METHYLPHENYL)METHYL]-2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(4-METHYLPHENYL)METHYL]-2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(4-METHYLPHENYL)METHYL]-2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE
Reactant of Route 6
N-[(4-METHYLPHENYL)METHYL]-2-[N-(2-PHENYLETHYL)4-METHOXY-3-METHYLBENZENESULFONAMIDO]ACETAMIDE

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